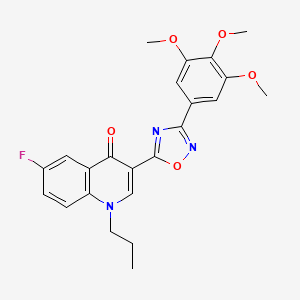

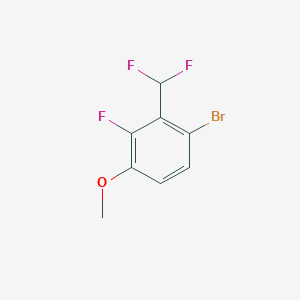

![molecular formula C9H10N4 B2924300 [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954261-20-2](/img/structure/B2924300.png)

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a product for proteomics research . It has a molecular weight of 160.18 and a molecular formula of C8H8N4 .

Molecular Structure Analysis

The InChI code for “[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 . The SMILES string is C1=CC(=C(N=C1)N2C=CN=C2)N .Physical And Chemical Properties Analysis

“[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a solid at room temperature . Its predicted melting point is 134.59°C, and its predicted boiling point is 411.63°C at 760 mmHg . The predicted density is 1.32 g/cm3, and the predicted refractive index is n20D 1.69 .Applications De Recherche Scientifique

Antibacterial Applications

The imidazole ring, a core structure in [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine, is known for its antibacterial properties. This compound can be synthesized and utilized in the development of new antibacterial agents to combat antibiotic-resistant strains. The presence of the imidazole ring enhances the compound’s ability to interact with bacterial cell membranes, leading to potential use in treating infections .

Antitumor and Anticancer Properties

Research has indicated that imidazole derivatives exhibit promising antitumor and anticancer activities. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be investigated for its efficacy against various cancer cell lines, including HBL-100 and HeLa cells. Its mechanism may involve disrupting cell division or inhibiting key enzymes required for tumor growth .

Antifungal and Antimycobacterial Effects

Compounds with an imidazole moiety have been reported to possess antifungal and antimycobacterial activities. This suggests that [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be a valuable lead compound in the development of treatments for fungal infections and diseases like tuberculosis .

Anti-inflammatory and Antipyretic Uses

The imidazole derivatives are known to exhibit anti-inflammatory and antipyretic (fever-reducing) effects. This compound could be explored for its potential to reduce inflammation and fever, possibly by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators .

Antiviral Potential

Imidazole-containing compounds have shown antiviral properties, which could make [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine a candidate for the development of new antiviral drugs. Its application could extend to treating viral infections by interfering with viral replication or assembly .

Antioxidant Activity

The imidazole ring is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. [2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine could be researched for its potential to scavenge free radicals and protect against oxidative damage, which is a common factor in many chronic diseases .

Propriétés

IUPAC Name |

(2-imidazol-1-ylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZBWEWOIVCTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)

![3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2924218.png)

![Methyl 4-[(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2924219.png)

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)

![2-fluoro-N-[4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2924232.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)

![Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B2924237.png)